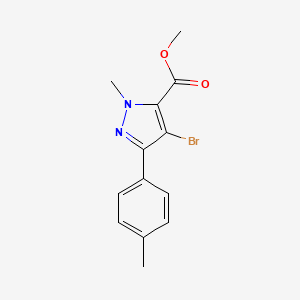

![molecular formula C17H17ClN2 B2616393 1-烯丙基-2-(间甲苯基)-1H-苯并[d]咪唑盐酸盐 CAS No. 1215456-47-5](/img/structure/B2616393.png)

1-烯丙基-2-(间甲苯基)-1H-苯并[d]咪唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .

科学研究应用

有机合成和催化

环化反应: 帕特里奇和史密斯(1973 年)的研究探索了 N-烯丙基-N'-芳基乙酰胺的环化,包括与 1-烯丙基-2-(间甲苯基)-1H-苯并[d]咪唑盐酸盐相关的衍生物,以产生咪唑啉、二氢喹唑啉和二氢苯并二氮杂卓。这项研究突出了该化合物在合成复杂的杂环结构中的用途,这在药物化学和有机合成中至关重要 (Partridge & Smith, 1973).

对映选择性合成: 阿贝卡西斯、吉布森和马丁-方特查(2009 年)的一项研究展示了烯丙基醚在苄醇高度对映选择性官能化中的应用,从而合成对映富集的咪唑醇。这项研究对于手性分子的开发具有重要意义,手性分子在药物化学中必不可少 (Abecassis et al., 2009).

腐蚀抑制

- 铜腐蚀抑制: 加什帕拉克、马丁和斯图普尼塞克-利萨克(2000 年)研究了咪唑衍生物(包括与 1-烯丙基-2-(间甲苯基)-1H-苯并[d]咪唑盐酸盐类似的结构)作为酸性环境中铜的腐蚀抑制剂的效率。他们的研究结果表明,这些化合物有效抑制铜腐蚀,这对于保护工业应用中的金属表面非常有价值 (Gašparac et al., 2000).

材料科学

- 聚合物合成: 张等人(2019 年)合成了一种新型的聚(N-烯丙基-四取代咪唑),其中含有呋喃环和苯环,其起始单体类似于 1-烯丙基-2-(间甲苯基)-1H-苯并[d]咪唑盐酸盐。他们的研究重点是聚合物的发光性能和热稳定性,表明其在耐热和发光材料中的潜在应用 (Chang et al., 2019).

抗菌和抗癌研究

- 抗菌活性: 夏尔马等人(2017 年)合成了 N-烯丙基-2-(色酮-3-基)-4,5-二苯基-1H-咪唑,并评估了它们对各种病原细菌和真菌菌株的体外抗菌活性。他们的研究表明这些化合物在开发新型抗菌剂中的潜力 (Sharma et al., 2017).

作用机制

Imidazoles have a wide range of applications in the field of medicine due to their diverse biological activities. They are used as antifungal, antiprotozoal, and anticancer agents. Some imidazoles also exhibit antibacterial effects on certain Gram-positive cocci bacteria . The mechanism of action of imidazoles generally involves the inhibition of the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane . By inhibiting this enzyme, imidazoles disrupt the synthesis of ergosterol, leading to increased cellular permeability and ultimately cell death .

安全和危害

未来方向

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This field is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

属性

IUPAC Name |

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14;/h3-10,12H,1,11H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVGQNJLIDGBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)

![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)